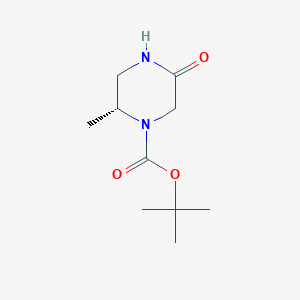

tert-butyl (2R)-2-methyl-5-oxo-piperazine-1-carboxylate

Description

tert-Butyl (2R)-2-methyl-5-oxo-piperazine-1-carboxylate (CAS: 1627748-01-9) is a chiral piperazine derivative with a molecular formula of C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol . The compound features a tert-butyl carbamate group at position 1, a methyl group at the 2R position, and a ketone (oxo) group at position 5 of the piperazine ring. It is commonly used as a building block in pharmaceutical synthesis due to its stereochemical specificity and functional versatility. The compound is commercially available with a purity of ≥97% and is typically synthesized via Boc-protection of piperazine intermediates under reflux conditions with potassium carbonate as a base .

Properties

IUPAC Name |

tert-butyl (2R)-2-methyl-5-oxopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-5-11-8(13)6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBJRGJELSODLU-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172791-05-6 | |

| Record name | tert-Butyl (2R)-2-methyl-5-oxo-piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-methyl-5-oxo-piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and methylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The compound undergoes N-alkylation and acylation at the secondary amine of the piperazine ring. For example:

-

Benzylation with benzyl chloroformate under basic conditions yields 1-benzyl 4-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate (87% yield) .

-

Reaction with 2-chloro-1-(6-chloro-3,3-dimethyl-2,3-dihydro-indol-1-yl)-ethanone in THF/triethylamine produces a substituted piperazine derivative (75% yield) .

Key Reaction Conditions

Reduction of the Ketone Moiety

The 5-oxo group participates in reductive amination or ketone reduction :

-

Lithium aluminium hydride (LAH) reduces the ketone to a hydroxymethyl group, forming tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate (>100% yield) .

-

Sodium triacetoxyborohydride facilitates reductive alkylation with aldehydes in dichloromethane .

Reduction Pathways

| Reducing Agent | Solvent | Conditions | Yield | Product |

|---|---|---|---|---|

| LAH | THF | −40°C to RT | >100% | Hydroxymethyl derivative |

| NaBH(OAc)₃ | DCM | RT, 16 h | – | Alkylated piperazine |

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions :

-

Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, generating the free piperazine amine. This intermediate is pivotal for further functionalization .

Deprotection Conditions

| Acid | Solvent | Temperature | Application |

|---|---|---|---|

| TFA | DCM | RT | Boc removal for downstream coupling |

| HCl (aq) | EtOH/H₂O | 100°C | Neutralization and extraction |

Stereospecific Reactivity

The 2R-methyl group influences stereochemical outcomes in reactions:

-

Chiral resolution during alkylation retains the R-configuration, as confirmed by NMR and chiral HPLC .

-

Nucleophilic substitution at the 5-oxo position proceeds with retention of stereochemistry due to steric hindrance from the methyl group .

Comparative Reactivity Table

| Reaction Type | Reagent | Key Feature | Yield Range |

|---|---|---|---|

| N-Alkylation | Benzyl chloroformate | Introduces benzyl carbamate | 75–87% |

| Reductive Amination | NaBH(OAc)₃ | Retains stereochemistry | – |

| Boc Deprotection | TFA | Generates free amine for coupling | Quantitative |

| Ketone Reduction | LAH | Converts ketone to hydroxymethyl | >100% |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2R)-2-methyl-5-oxo-piperazine-1-carboxylate has been identified as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics enable it to serve as a scaffold for developing drugs targeting various biological pathways.

Potential Pharmacological Activities

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- CNS Activity : The piperazine core is commonly found in psychoactive drugs, indicating potential for central nervous system applications.

Biological Research

In biological studies, this compound is used to investigate enzyme-substrate interactions. Its steric hindrance due to the tert-butyl group can influence binding affinities and selectivities, providing insights into molecular interactions within biological systems.

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile intermediate for producing other complex molecules .

Chemical Reactions Overview

| Reaction Type | Common Reagents | Purpose |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Modify the piperazine ring |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduce carbonyl groups |

| Substitution | Alkyl halides | Introduce new functional groups |

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-methyl-5-oxo-piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the piperazine ring and functional groups contribute to its overall reactivity .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Physicochemical Properties

- Solubility: The presence of a polar oxo group in the target compound enhances its solubility in polar solvents (e.g., acetonitrile, DMSO) compared to non-polar derivatives like tert-butyl 2-propylpiperazine-1-carboxylate .

- Reactivity : The 5-oxo group increases susceptibility to nucleophilic attack, making the compound a precursor for further functionalization (e.g., Grignard reactions). In contrast, boronate ester-containing derivatives (e.g., ) are tailored for Suzuki-Miyaura cross-coupling reactions.

- Hydrogen Bonding: The oxo group participates in hydrogen bonding, influencing crystallinity and stability, as noted in studies on hydrogen-bonding patterns in piperazine derivatives .

Research Findings

- Spectroscopic Characterization : The target compound’s structure is confirmed via ¹H-NMR and ¹³C-NMR , with distinct peaks for the tert-butyl group (δ ~1.4 ppm) and oxo group (δ ~170 ppm in ¹³C-NMR) . Similar derivatives (e.g., triazole-containing compounds) show aromatic proton signals at δ 7.0–8.5 ppm .

- Biological Activity : Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl ) exhibit enhanced binding to biological targets compared to alkyl-substituted analogs .

Biological Activity

Tert-butyl (2R)-2-methyl-5-oxo-piperazine-1-carboxylate (CAS Number: 2172791-05-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in cancer therapy and as a modulator of specific receptors.

1. Anticancer Activity

Recent studies suggest that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in specific cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity compared to conventional drugs like bleomycin .

Table 1: Anticancer Activity Summary

| Study Reference | Cell Line | Mechanism of Action | IC50 Value (µM) |

|---|---|---|---|

| FaDu | Induction of apoptosis | Not specified | |

| Various | Modulation of GPCRs | Not specified |

2. Receptor Modulation

The compound has also been studied for its role as a modulator of G-protein-coupled receptors (GPCRs). GPCRs are crucial targets in drug development due to their involvement in various physiological processes. The compound's ability to act as an allosteric modulator may enhance or inhibit receptor activity, leading to therapeutic benefits in diseases such as cancer and metabolic disorders .

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

- GPCR Modulation : By binding to allosteric sites on GPCRs, the compound may alter receptor conformation and activity, enhancing or diminishing downstream signaling pathways .

Case Studies

Several case studies have demonstrated the efficacy of this compound:

- Study on FaDu Cells : This study highlighted the compound's ability to induce apoptosis and inhibit cell proliferation more effectively than traditional chemotherapeutics .

- GPCR Targeting : Research indicated that the compound could modulate the activity of specific GPCRs linked to cancer progression, suggesting a dual role in both direct cytotoxicity and indirect modulation of tumor microenvironments .

Q & A

Basic Research Questions

1. Synthesis Optimization Q: What experimental conditions maximize the yield of tert-butyl (2R)-2-methyl-5-oxo-piperazine-1-carboxylate? A: Key parameters include:

- Solvent choice : 1,4-dioxane is commonly used due to its high boiling point and compatibility with SN2 reactions .

- Catalyst/base : Potassium carbonate (K₂CO₃) facilitates nucleophilic substitution by deprotonating intermediates .

- Temperature : Reflux conditions (110°C) improve reaction kinetics, while microwave-assisted synthesis reduces time (e.g., 3 hours at 100°C for Suzuki couplings) .

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane achieves >95% purity . Typical yields range from 78% to 91% under optimized protocols .

2. Structural Characterization Q: Which analytical techniques confirm the stereochemistry and purity of this compound? A:

- X-ray crystallography : Resolves absolute configuration and lattice packing (e.g., monoclinic P21/n space group with β = 93.5°) .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., tert-butyl at δ 1.46 ppm; piperazine ring protons at δ 3.0–3.5 ppm) .

- LCMS : Validates molecular weight (e.g., [M+H]+ at m/z 372.2 for related derivatives) .

- FT-IR : Confirms carbonyl stretches (~1680–1720 cm⁻¹ for Boc groups) .

3. Reaction Mechanism Insights Q: How does the Boc group influence reactivity in nucleophilic substitutions? A: The tert-butoxycarbonyl (Boc) group acts as a temporary protecting group for amines:

- Steric protection : Shields the piperazine nitrogen from undesired side reactions (e.g., over-alkylation) .

- Acid-labile deprotection : Removed with HCl/dioxane to regenerate free amines for further functionalization .

- Electronic effects : Stabilizes intermediates via resonance, enhancing regioselectivity in coupling reactions .

Advanced Research Questions

4. Enantiomeric Purity Challenges Q: How can researchers ensure enantiomeric purity during asymmetric synthesis? A:

- Chiral HPLC : Separates (R)- and (S)-isomers using cellulose-based columns .

- Circular Dichroism (CD) : Validates optical activity linked to the (2R)-configured methyl group .

- Crystallization-induced resolution : Exploits differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .

5. Computational Modeling for Reaction Design Q: What computational tools predict optimal reaction pathways for derivatives? A:

- Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) models transition states and activation energies .

- Reaction path search algorithms : Narrow experimental conditions by simulating solvent effects and catalyst interactions .

- Machine learning : Trains on datasets (e.g., yield vs. temperature/catalyst) to recommend high-performing protocols .

6. Resolving Data Contradictions Q: How to address discrepancies between NMR and X-ray data? A:

- Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

- Hirshfeld surface analysis : Maps crystal packing effects that may distort bond lengths/angles in X-ray data .

- Dynamic NMR : Detects conformational flexibility (e.g., piperazine ring puckering) causing spectral broadening .

7. Biological Activity Profiling Q: What methodologies assess the compound’s bioactivity? A:

- Enzyme inhibition assays : Measure IC₅₀ against targets (e.g., kinases) using fluorescence polarization .

- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) to track permeability in Caco-2 monolayers .

- Molecular docking : Predict binding modes to receptors (e.g., G-protein-coupled receptors) via AutoDock Vina .

8. Stability and Degradation Analysis Q: What conditions accelerate hydrolytic degradation of the Boc group? A:

- Acidic hydrolysis : 4M HCl in dioxane (12 mmol, 3 hours) removes Boc quantitatively .

- Thermal stability : TGA/DSC analysis shows decomposition onset at ~180°C .

- pH-dependent studies : LCMS monitors degradation products (e.g., CO₂ release) in buffers (pH 1–13) .

9. Scalability Challenges Q: How to transition from milligram to gram-scale synthesis? A:

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., Boc deprotection) .

- Design of Experiments (DoE) : Optimizes variables (e.g., stoichiometry, solvent volume) via response surface methodology .

- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

10. Handling Air/Moisture Sensitivity Q: What precautions prevent decomposition during storage? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.